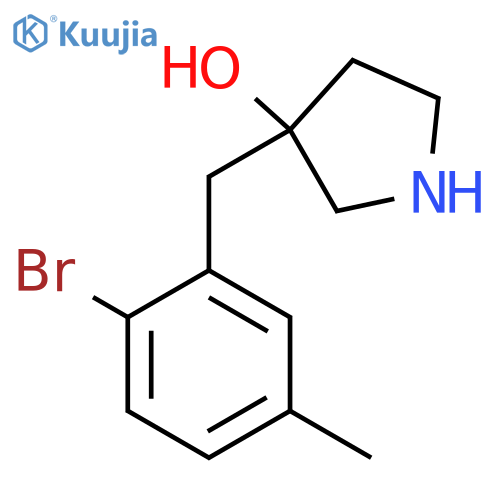Cas no 2229473-43-0 (3-(2-bromo-5-methylphenyl)methylpyrrolidin-3-ol)

2229473-43-0 structure
商品名:3-(2-bromo-5-methylphenyl)methylpyrrolidin-3-ol
3-(2-bromo-5-methylphenyl)methylpyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(2-bromo-5-methylphenyl)methylpyrrolidin-3-ol
- 3-[(2-bromo-5-methylphenyl)methyl]pyrrolidin-3-ol
- 2229473-43-0
- EN300-1908589
-
- インチ: 1S/C12H16BrNO/c1-9-2-3-11(13)10(6-9)7-12(15)4-5-14-8-12/h2-3,6,14-15H,4-5,7-8H2,1H3
- InChIKey: DSLGQRBIDWKRFD-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C)C=C1CC1(CNCC1)O
計算された属性
- せいみつぶんしりょう: 269.04153g/mol
- どういたいしつりょう: 269.04153g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 32.3Ų
3-(2-bromo-5-methylphenyl)methylpyrrolidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1908589-1.0g |
3-[(2-bromo-5-methylphenyl)methyl]pyrrolidin-3-ol |
2229473-43-0 | 1g |
$1014.0 | 2023-05-23 | ||
| Enamine | EN300-1908589-0.25g |
3-[(2-bromo-5-methylphenyl)methyl]pyrrolidin-3-ol |
2229473-43-0 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1908589-5.0g |
3-[(2-bromo-5-methylphenyl)methyl]pyrrolidin-3-ol |
2229473-43-0 | 5g |
$2940.0 | 2023-05-23 | ||
| Enamine | EN300-1908589-1g |
3-[(2-bromo-5-methylphenyl)methyl]pyrrolidin-3-ol |
2229473-43-0 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1908589-0.1g |
3-[(2-bromo-5-methylphenyl)methyl]pyrrolidin-3-ol |
2229473-43-0 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1908589-0.5g |
3-[(2-bromo-5-methylphenyl)methyl]pyrrolidin-3-ol |
2229473-43-0 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1908589-0.05g |
3-[(2-bromo-5-methylphenyl)methyl]pyrrolidin-3-ol |
2229473-43-0 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1908589-2.5g |
3-[(2-bromo-5-methylphenyl)methyl]pyrrolidin-3-ol |
2229473-43-0 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1908589-10.0g |
3-[(2-bromo-5-methylphenyl)methyl]pyrrolidin-3-ol |
2229473-43-0 | 10g |
$4360.0 | 2023-05-23 | ||
| Enamine | EN300-1908589-10g |
3-[(2-bromo-5-methylphenyl)methyl]pyrrolidin-3-ol |
2229473-43-0 | 10g |
$4545.0 | 2023-09-18 |
3-(2-bromo-5-methylphenyl)methylpyrrolidin-3-ol 関連文献
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
2229473-43-0 (3-(2-bromo-5-methylphenyl)methylpyrrolidin-3-ol) 関連製品
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
